({4-[(5-bromothiophen-2-yl)sulfonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine

Catalog No.
S3008068
CAS No.
1428357-60-1
M.F
C12H19BrN2O2S3
M. Wt
399.38
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
({4-[(5-bromothiophen-2-yl)sulfonyl]-1,4-thiazepan...

CAS Number

1428357-60-1

Product Name

({4-[(5-bromothiophen-2-yl)sulfonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine

IUPAC Name

1-[4-(5-bromothiophen-2-yl)sulfonyl-1,4-thiazepan-3-yl]-N,N-dimethylmethanamine

Molecular Formula

C12H19BrN2O2S3

Molecular Weight

399.38

InChI

InChI=1S/C12H19BrN2O2S3/c1-14(2)8-10-9-18-7-3-6-15(10)20(16,17)12-5-4-11(13)19-12/h4-5,10H,3,6-9H2,1-2H3

InChI Key

AOSBCRAPJXCCOV-UHFFFAOYSA-N

SMILES

CN(C)CC1CSCCCN1S(=O)(=O)C2=CC=C(S2)Br

Solubility

not available

Results and Outcomes

The outcomes of this synthesis include:

: Nosova, E. V., Kopotilova, A. E., Ivan’kina, M. A., Moshkina, T. N., & Kopchuk, D. S. (2022). Synthesis of 5-(4-bromophenyl)- and 5-(5-bromothiophen-2-yl)-substituted 3-aryl[1,2,4]triazolo[4,3-c]quinazolines. Russian Chemical Bulletin, 71(8), 1483–1487. Link to article

The compound ({4-[(5-bromothiophen-2-yl)sulfonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine, with the CAS Number 1428357-60-1, is characterized by its complex structure featuring a thiazepane ring, a sulfonyl group, and a bromothiophene moiety. Its molecular formula is C12H19BrN2O2S3C_{12}H_{19}BrN_{2}O_{2}S_{3} and it has a molecular weight of approximately 399.4 g/mol. The compound's structure can be represented as follows:

InChI InChI 1S C12H19BrN2O2S3 c1 14 2 8 10 9 18 7 3 6 15 10 20 16 17 12 5 4 11 13 19 12 h4 5 10H 3 6 9H2 1 2H3\text{InChI }\text{InChI 1S C12H19BrN2O2S3 c1 14 2 8 10 9 18 7 3 6 15 10 20 16 17 12 5 4 11 13 19 12 h4 5 10H 3 6 9H2 1 2H3}

This compound is primarily utilized in research settings and is not intended for therapeutic or veterinary use.

The chemical reactivity of ({4-[(5-bromothiophen-2-yl)sulfonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine is influenced by the presence of its functional groups. Common reactions include:

  • Nucleophilic Substitution: The bromine atom on the thiophene ring can undergo substitution reactions with nucleophiles.
  • Sulfonyl Group Reactions: The sulfonyl group can participate in oxidation and reduction reactions, allowing for the formation of sulfides or sulfones under appropriate conditions.

These reactions suggest potential pathways for synthesizing derivatives or related compounds.

The synthesis of ({4-[(5-bromothiophen-2-yl)sulfonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine typically involves several steps:

  • Formation of the Thiazepane Ring: This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Sulfonyl Group: This step often involves reacting a thiazepane derivative with a sulfonyl chloride in the presence of a base.
  • Bromination: The introduction of the bromothiophene moiety can be accomplished through electrophilic aromatic substitution.
  • Final Dimethylation: The dimethylamine group can be added last to yield the final product.

Each step requires careful control of reaction conditions to optimize yield and purity.

This compound has potential applications in various fields:

  • Medicinal Chemistry: Its unique structure suggests it could serve as a lead compound for developing new pharmaceuticals.
  • Material Science: It may be used in developing novel materials due to its electronic properties stemming from the thiophene component.
  • Research Tool: As a research chemical, it can be utilized to explore biological pathways or as an intermediate in organic synthesis.

Interaction studies involving ({4-[(5-bromothiophen-2-yl)sulfonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine are essential for understanding its potential biological effects. Investigating how this compound interacts with enzymes or receptors could provide insight into its mechanism of action and therapeutic potential. These studies may involve binding assays or cellular assays to evaluate efficacy and specificity.

Similar Compounds

Several compounds share structural similarities with ({4-[(5-bromothiophen-2-yl)sulfonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine, including:

  • 2-Bromo-N,N-dimethylbenzenesulfonamide: Similar sulfonamide structure but lacks the thiazepane ring.
  • Thiazepane derivatives with different substituents: Variants that modify the side groups on the thiazepane ring while maintaining similar core structures.
  • Bromothiophene derivatives: Compounds that incorporate different amine functionalities but retain the bromothiophene core.

Comparison Highlights

Compound NameKey FeaturesUniqueness
2-Bromo-N,N-dimethylbenzenesulfonamideSulfonamide structureLacks thiazepane ring
Thiazepane derivativesVarious substituentsSimilar core but different functionalities
Bromothiophene derivativesDifferent amine groupsMaintains bromothiophene core

The uniqueness of ({4-[(5-bromothiophen-2-yl)sulfonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine lies in its specific combination of a thiazepane ring with a sulfonamide and bromothiophene structure, which may confer distinct reactivity and biological properties compared to other similar compounds.

XLogP3

3

Dates

Modify: 2023-08-17

Explore Compound Types